1-Prop-2-enyl-4-propylpiperazine
Description
1-Prop-2-enyl-4-propylpiperazine is a piperazine derivative featuring a prop-2-enyl (allyl) group at the 1-position and a propyl group at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their diverse pharmacological activities, including interactions with neurotransmitter transporters and receptors .
Properties
CAS No. |
100500-90-1 |
|---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-prop-2-enyl-4-propylpiperazine |
InChI |
InChI=1S/C10H20N2/c1-3-5-11-7-9-12(6-4-2)10-8-11/h3H,1,4-10H2,2H3 |
InChI Key |
FIWUITBEKLTFHB-UHFFFAOYSA-N |
SMILES |
CCCN1CCN(CC1)CC=C |
Canonical SMILES |
CCCN1CCN(CC1)CC=C |
Synonyms |
Piperazine, 1-(2-propenyl)-4-propyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Allyl vs.
- Propyl vs. Polar Substituents : The propyl group increases lipophilicity relative to methoxy or sulfonyl groups, which may enhance blood-brain barrier penetration but reduce water solubility .
Pharmacological and Physicochemical Properties
Receptor Interactions
- Neurotransmitter Transporters: Piperazines with methoxyphenyl or fluorophenyl substituents (e.g., 4-MeOPP) exhibit affinity for serotonin (5-HT) and dopamine transporters, a trait less pronounced in alkyl-substituted derivatives like 1-prop-2-enyl-4-propylpiperazine .
- Psychoactive Potential: MT-45, with its diphenylethyl group, acts as a µ-opioid receptor agonist, whereas simpler alkyl/allyl derivatives lack this activity .
Physicochemical Properties
- Lipophilicity : The logP of 1-prop-2-enyl-4-propylpiperazine is estimated to be higher than polar derivatives (e.g., sulfonyl-containing compounds) but lower than fully aromatic analogs .
- Hydrogen Bonding : Unlike 1-aroyl-4-(4-methoxyphenyl)piperazines, which form extensive C–H⋯O networks , the allyl and propyl groups in the target compound likely limit hydrogen bonding, reducing crystalline stability.
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